1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide is a synthetic compound featuring a bipiperidine carboxamide core substituted with a benzyl (phenylmethyl) group at the 1'-position. This scaffold is structurally related to several neuroactive and anticancer agents, with modifications at the 1'-position significantly influencing pharmacological properties.
Properties
IUPAC Name |
1-benzyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKESGDAJVLVZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170097 | |
| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-50-1 | |
| Record name | 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-carbamoyl-4-piperidinopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYL-4-CARBAMOYL-4-PIPERIDINOPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITI8Z5QC5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bipiperidine backbone with a phenylmethyl group and a carboxamide functional group. This structure is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The bipiperidine structure may facilitate binding to various receptors, potentially influencing neurotransmission.
Pharmacological Effects
This compound has been evaluated for several pharmacological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. For instance, studies on related derivatives demonstrated significant anticonvulsant effects against induced seizures in DBA/2 mice, suggesting that this compound may exhibit comparable properties .
- Neuroprotective Effects : The ability to modulate neuronal cell death has been observed in related compounds. Research indicates that derivatives can reduce neuronal cell death induced by excitotoxic agents such as kainate, hinting at potential neuroprotective roles .
Anticonvulsant Studies
In a study evaluating the anticonvulsant properties of bipiperidine derivatives, it was found that certain compounds significantly reduced seizure frequency and severity in animal models. The most active derivative displayed a potency five-fold higher than established anticonvulsants, indicating strong potential for clinical application .
Neuroprotection Assays
Experimental assays utilizing primary cultures of granule neurons demonstrated that related compounds could effectively reduce currents evoked by kainate and ATPA. These findings suggest that this compound might similarly modulate excitatory neurotransmission and protect against excitotoxicity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Key Differences
The bipiperidine carboxamide core is common among several pharmacologically active compounds. Substituents at the 1'-position determine target specificity, potency, and pharmacokinetics.
Pharmacokinetic and Stability Profiles
- Metabolic Stability : Compound 1 (PARP series) exhibits superior microsomal and plasma stability compared to Olaparib, attributed to the bipiperidine carboxamide core . The phenylmethyl group may further enhance stability by reducing oxidative metabolism compared to Pipamperone’s ketone-containing side chain.
- The benzyl substituent’s lower polarity may improve blood-brain barrier permeability.
Structure-Activity Relationships (SAR)
- Substituent Size : Small alkyl groups (e.g., methyl in 2c) boost PARP inhibition, while cyclohexyl (2f) abolishes activity . The benzyl group’s intermediate size may retain efficacy without steric clash.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in Pipamperone) enhance receptor binding via dipole interactions. The benzyl group’s neutral aromaticity may favor hydrophobic interactions in enzyme pockets .
Preparation Methods
Stage 1: Aminonitrile Synthesis
Reagents and Conditions
-
Reactants :
-
Piperidine (4.5 g, 52.8 mmol)
-
N-Benzyl-piperidin-4-one (5 g, 26.4 mmol)
-
2-Cyano-2-hydroxypropane (2.6 mL, 1 eq)
-
-
Additives : Magnesium sulfate (9.5 g, 3 eq), N-dimethylacetamide (2.3 mL)
-
Conditions : 55 °C, 48 hours, stirring
Mechanistic Insights
The reaction proceeds via nucleophilic addition of piperidine to N-benzyl-piperidin-4-one, facilitated by magnesium sulfate as a desiccant to absorb water and shift equilibrium toward product formation. N-Dimethylacetamide acts as a polar aprotic solvent, enhancing nucleophilicity. The 48-hour duration ensures complete conversion to the aminonitrile intermediate.
Stage 2: Hydrolysis to Carboxamide
Reagents and Conditions
-
Reactant : Aminonitrile intermediate (1.3 g, 3.6 mmol)
-
Acid/Base : 90% sulfuric acid (15 mL, 100 °C, 10 min), NaOH (pH 9, 0 °C)
-
Workup : Ethyl acetate extraction, brine wash, sodium sulfate drying
Mechanistic Insights
Concentrated sulfuric acid hydrolyzes the nitrile group to a carboxamide via a two-step process:
-
Protonation of the nitrile nitrogen, rendering it electrophilic.
-
Nucleophilic attack by water, followed by tautomerization to the amide.
Basification with NaOH precipitates the product, which is purified via extraction and crystallization.
Reaction Optimization and Yield Analysis
The protocol achieves a 92% yield, attributed to precise control of reaction parameters:
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | 55 °C | 100 °C (reflux) |
| Time | 48 hours | 10 minutes |
| Key Reagent | MgSO₄ (desiccant) | H₂SO₄ (hydrolysis) |
| Solvent | N-Dimethylacetamide | Aqueous H₂SO₄ |
| Workup | Ethyl acetate extraction | NaOH neutralization |
Critical Evaluation
-
Magnesium Sulfate : Essential for absorbing water, preventing reverse reactions.
-
Sulfuric Acid Concentration : 90% ensures complete nitrile activation without side reactions.
-
Temperature Control : Reflux in Stage 2 accelerates hydrolysis, while 0 °C during basification minimizes decomposition.
Comparative Analysis of Alternative Methods
While the described method is predominant, potential alternatives include:
Palladium-Catalyzed Coupling
Hypothetically, Suzuki-Miyaura coupling could assemble the bipiperidine core. However, no literature reports this for 1762-50-1, likely due to the efficiency of the existing route.
Industrial-Scale Considerations
For large-scale production, modifications might include:
-
Continuous Flow Reactors : To manage exothermic hydrolysis in Stage 2.
-
Catalyst Recycling : Recovering magnesium sulfate via filtration.
-
Solvent Recovery : Distilling N-dimethylacetamide for reuse.
Q & A
Q. What are the recommended synthetic routes for 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide, and what challenges arise during purification?
Synthesis typically involves multi-step reactions starting with bipiperidine scaffolds. A common approach is the coupling of 4-piperidinecarboxamide derivatives with benzyl halides under nucleophilic substitution conditions. For example, in analogous compounds like 1-benzyl-4-(benzylamino)piperidine-4-carboxamide, alkylation of the piperidine nitrogen followed by carboxamide functionalization is employed . Key challenges include:
- Byproduct formation : Competing reactions at secondary amine sites may require protecting groups.
- Purification : Column chromatography with gradients (e.g., 5–20% methanol/dichloromethane) is often necessary due to polar intermediates .
- Yield optimization : Adjusting reaction time and temperature (e.g., 60–80°C for 12–24 hours) improves efficiency .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Core characterization techniques include:
- NMR : NMR should resolve peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet) and piperidine protons (δ 2.5–3.5 ppm, multiplet). NMR confirms the carboxamide carbonyl at ~168 ppm .
- IR : Look for carboxamide C=O stretching at ~1630 cm and N-H bending near 1540 cm .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks, with fragmentation patterns indicating bipiperidine cleavage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure risks : Avoid inhalation/contact with skin; use fume hoods and PPE (gloves, lab coats) .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxamide group .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic amines .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
Discrepancies may arise from:
- Conformational isomerism : The bipiperidine moiety can adopt chair-chair or chair-boat conformations, altering proton environments. Use variable-temperature NMR (e.g., 25–60°C) to assess dynamic equilibria .
- Solvent effects : Polar solvents like DMSO-d may shift peaks due to hydrogen bonding. Compare spectra in CDCl and DMSO-d .
- Impurity interference : LC-MS/MS can identify trace byproducts (e.g., incomplete benzylation) that distort integration ratios .
Q. What computational modeling approaches are effective for optimizing reaction conditions or predicting reactivity?
- Reaction path simulation : Tools like COMSOL Multiphysics integrate quantum chemical calculations (DFT) to model nucleophilic substitution kinetics, identifying optimal temperatures and solvents .
- Machine learning : Train models on datasets of analogous piperidine syntheses to predict yield bottlenecks (e.g., steric hindrance from the benzyl group) .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations visualize energy barriers, guiding catalyst selection (e.g., KCO vs. NaH) .
Q. How does crystallography aid in resolving stereochemical uncertainties in bipiperidine derivatives?
Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Stereochemistry : The bipiperidine ring puckering and carboxamide orientation (e.g., axial vs. equatorial) .
- Intermolecular interactions : Hydrogen bonding networks (e.g., N-H···O=C) that stabilize the crystal lattice, as seen in N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .
- Polymorphism screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to identify metastable forms .
Q. What strategies are recommended for designing bioactivity studies, given structural similarities to known pharmacophores?
- Target prioritization : Focus on receptors where piperidinecarboxamides show affinity (e.g., carbonic anhydrase inhibitors or σ receptors ).
- SAR analysis : Modify substituents (e.g., replacing benzyl with fluorophenyl groups) to assess impact on potency, referencing analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide .
- In silico docking : Use AutoDock Vina to predict binding modes against protein targets (e.g., PDB 1MXZ for carbonic anhydrase) .
Q. How can researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Mass transfer limitations : Use microreactors or flow chemistry to improve mixing efficiency, especially for exothermic benzylation steps .
- Thermodynamic profiling : DSC (Differential Scanning Calorimetry) identifies side reactions (e.g., carboxamide degradation above 150°C) .
- Catalyst recycling : Immobilize bases like Amberlyst A21 to reduce waste and costs .
Methodological Recommendations
- Experimental design : Follow quasi-experimental frameworks with control groups for reproducibility (e.g., pretest/posttest designs) .
- Data validation : Cross-reference spectral data with COD entries or IUCr standards .
- Ethical compliance : Adhere to safety protocols and document synthetic byproducts for regulatory reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
